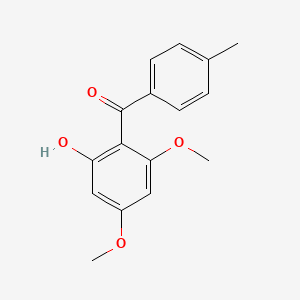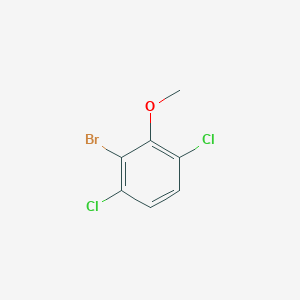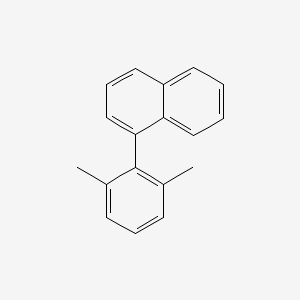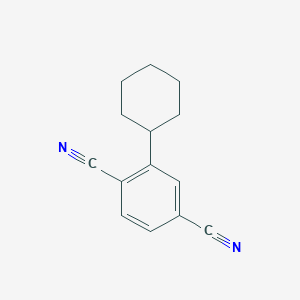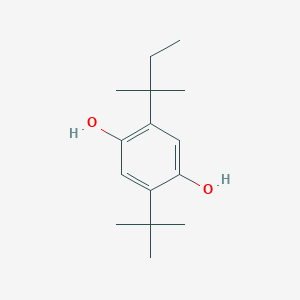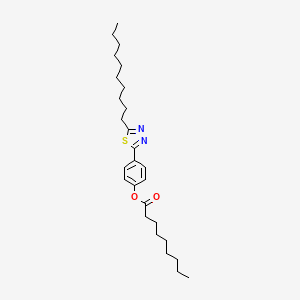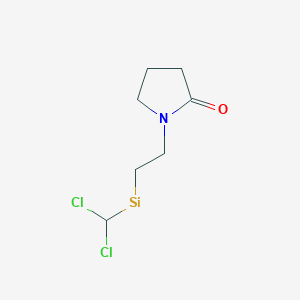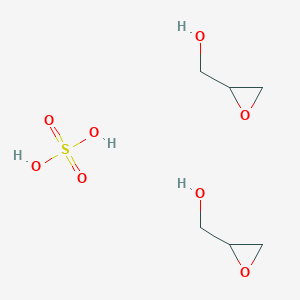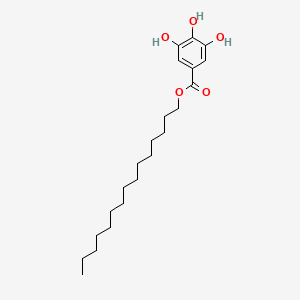![molecular formula C17H22O3 B15164040 3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol CAS No. 143842-75-5](/img/structure/B15164040.png)
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-8-methyl-1-oxaspiro[45]dec-6-en-2-ol is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions to form the spirocyclic intermediate. The benzyloxy group can be introduced through an etherification reaction, where a benzyl alcohol derivative is reacted with the intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties may be exploited in the development of new materials or industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
The uniqueness of 3-(Benzyloxy)-8-methyl-1-oxaspiro[45]dec-6-en-2-ol lies in its specific combination of functional groups and spirocyclic structure
Propriétés
Numéro CAS |
143842-75-5 |
|---|---|
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
8-methyl-3-phenylmethoxy-1-oxaspiro[4.5]dec-6-en-2-ol |
InChI |
InChI=1S/C17H22O3/c1-13-7-9-17(10-8-13)11-15(16(18)20-17)19-12-14-5-3-2-4-6-14/h2-7,9,13,15-16,18H,8,10-12H2,1H3 |
Clé InChI |
HRCBBRRIAQRDPB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC(C(O2)O)OCC3=CC=CC=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


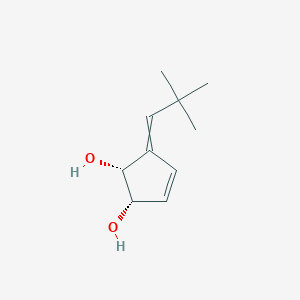
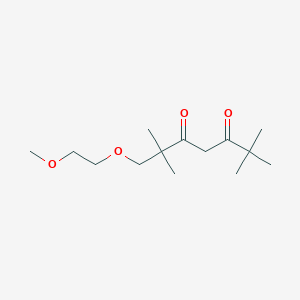
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
